molecular formula C14H12INO B13335357 N-(3-iodophenyl)-3-methylbenzamide

N-(3-iodophenyl)-3-methylbenzamide

Cat. No.: B13335357
M. Wt: 337.15 g/mol
InChI Key: LAPZIDADZWBLKI-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)-3-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the phenyl ring and a methyl group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)-3-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 3-iodoaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-iodophenyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like halogens or sulfonyl chlorides. Conditions typically involve the use of a base and an organic solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-iodophenyl)-3-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological targets.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-3-methylbenzamide involves its interaction with specific molecular targets. The iodine atom and the benzamide moiety can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-iodophenyl)-3-methylbenzamide
  • N-(4-iodophenyl)-3-methylbenzamide
  • N-(3-iodophenyl)-2-methylbenzamide

Uniqueness

N-(3-iodophenyl)-3-methylbenzamide is unique due to the specific position of the iodine atom on the phenyl ring and the methyl group on the benzamide moiety. This unique structure can influence its reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H12INO

Molecular Weight

337.15 g/mol

IUPAC Name

N-(3-iodophenyl)-3-methylbenzamide

InChI

InChI=1S/C14H12INO/c1-10-4-2-5-11(8-10)14(17)16-13-7-3-6-12(15)9-13/h2-9H,1H3,(H,16,17)

InChI Key

LAPZIDADZWBLKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)I

Origin of Product

United States

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